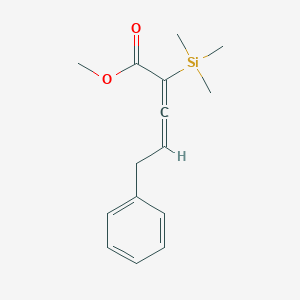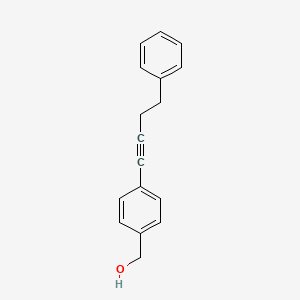
Benzenemethanol, 4-(4-phenyl-1-butynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 4-(4-phenyl-1-butynyl)- is a chemical compound with the molecular formula C₁₇H₁₆O It is characterized by the presence of a benzenemethanol group attached to a 4-phenyl-1-butynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-phenyl-1-butynyl)- typically involves the reaction of benzenemethanol with 4-phenyl-1-butyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Benzenemethanol, 4-(4-phenyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in benzenemethanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the 4-phenyl-1-butynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 4-phenyl-1-butene or 4-phenylbutane.
Substitution: Formation of benzenemethanol derivatives with various functional groups.
科学的研究の応用
Benzenemethanol, 4-(4-phenyl-1-butynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenemethanol, 4-(4-phenyl-1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The molecular targets may include enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
類似化合物との比較
Benzenemethanol, 4-(4-phenyl-1-butynyl)- can be compared with other similar compounds, such as:
Benzenemethanol: Lacks the 4-phenyl-1-butynyl group, resulting in different chemical properties and reactivity.
4-Phenyl-1-butyne:
4-Phenyl-1-butene: Contains a double bond instead of a triple bond, leading to different reactivity and chemical behavior.
The uniqueness of Benzenemethanol, 4-(4-phenyl-1-butynyl)- lies in its combination of the benzenemethanol and 4-phenyl-1-butynyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
830329-17-4 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
[4-(4-phenylbut-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C17H16O/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-13,18H,4,8,14H2 |
InChIキー |
MXQBHHPFPNAJBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC#CC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


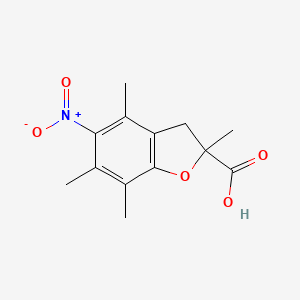
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
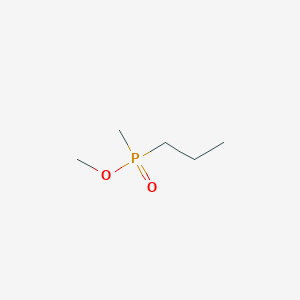
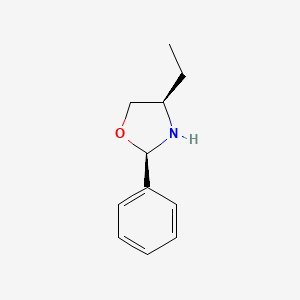

![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
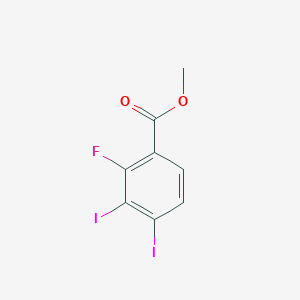
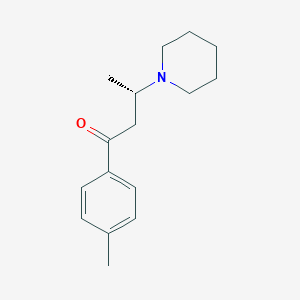
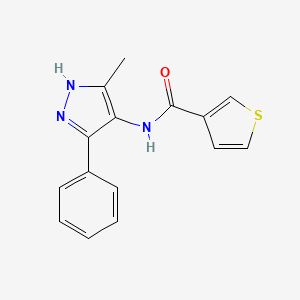
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
